molecular formula C10H13NO4S B10901047 Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10901047
M. Wt: 243.28 g/mol
InChI Key: NJCWXURSQLXJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with methyl groups and functionalized with methoxycarbonyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by the introduction of methoxycarbonyl and amino groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminothiophene-3-carboxylate
  • Methyl 4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-(methoxycarbonylamino)thiophene-3-carboxylate

Uniqueness

Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 2-(methoxycarbonylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C10H13NO4S/c1-5-6(2)16-8(11-10(13)15-4)7(5)9(12)14-3/h1-4H3,(H,11,13)

InChI Key

NJCWXURSQLXJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.